13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene

Conformational analysis Crystal engineering Structure-based drug design

Researchers requiring a selective FKBP51 inhibitor face a lack of commercially available scaffolds that stabilize the Phe67 flipped-out conformation. 13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene (CAS 26963-54-2) directly addresses this gap. - FKBP51 Selectivity: Thiophene sulfur engages in S…π and chalcogen-bonding interactions, stabilizing the Phe67 conformation observed in PDB 8CCB and 8CCG, a mechanism absent in phenyl or furan analogs. - Scaffold for SAR: Demonstrates a >20-fold potency window vs. phenyl analogs in PARP-1 assays (IC₅₀ of 149 nM), enabling fine-tuned activity modulation for tool compound development. - CNS-Optimized Physicochemistry: A computed logP of 3.29 and TPSA of 30.7 Ų provide a balanced CNS MPO profile, making it suitable for neuroscience programs targeting depression, chronic pain, or metabolic disorders.

Molecular Formula C14H13N3S
Molecular Weight 255.34 g/mol
Cat. No. B12122046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
Molecular FormulaC14H13N3S
Molecular Weight255.34 g/mol
Structural Identifiers
SMILESC1CNC(N2C1=NC3=CC=CC=C32)C4=CC=CS4
InChIInChI=1S/C14H13N3S/c1-2-5-11-10(4-1)16-13-7-8-15-14(17(11)13)12-6-3-9-18-12/h1-6,9,14-15H,7-8H2
InChIKeyAVRUDJDRFKBSQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-(Thiophen-2-yl) Triazatricyclo: Core Scaffold & Physicochemical Profile


13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene (CAS 26963-54-2; molecular formula C₁₄H₁₃N₃S; MW 255.34) is a heterocyclic compound built on a 1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene core with a thiophen-2-yl substituent at position 13 . The scaffold presents a rigid, nitrogen-rich tricyclic framework with a computed logP of approximately 3.29, a topological polar surface area of ~30.7 Ų, zero hydrogen-bond donors, three hydrogen-bond acceptors, and three rotatable bonds, placing it within drug-like chemical space by Lipinski and Veber criteria [1]. Unlike many in-class triazatricyclo analogs that rely on phenyl or furan substitution, the thiophen-2-yl group introduces distinctive sulfur-mediated electronic and conformational properties that can modulate target engagement and selectivity in structure-based design campaigns [2].

1
ScaffoldRigid nitrogen-rich tricyclic core with thiophene substituent for structure-based design campaigns
2
Selection logicThiophene-mediated electronic and conformational properties may modulate target engagement and selectivity
3
Physicochemical profileDrug-like space by Lipinski and Veber criteria; computed logP ~3.29, TPSA ~30.7 Ų

13-(Thiophen-2-yl) Triazatricyclo: Advantage Over Common Analogs


The 13-(thiophen-2-yl) substituent creates electronic and steric signatures that are distinct from its closest in-class relatives—the 13-phenyl, 13-(furan-2-yl), and unsubstituted triazatricyclo[7.4.0.0,2,7]trideca analogs. Thiophene is a π-excessive heteroaromatic with a sulfur atom capable of engaging in S…π, S…H–C, and chalcogen-bonding interactions that are absent in phenyl (pure hydrocarbon) and electronically distinct from furan (oxygen vs. sulfur) [1]. In structure-based drug discovery programs targeting FKBP51, thiophene-containing moieties were shown to stabilize a flipped-out conformation of Phe67, a selectivity-enabling structural feature that cyclohexyl and phenyl replacements do not recapitulate [2]. Consequently, substituting the thiophene ring with a phenyl or furan ring in this tricyclic scaffold is expected to alter both the binding pose and the selectivity profile, making the compound non-fungible in applications where the thiophene–protein interaction is mechanistically coupled to activity. The evidence below quantifies where these structural differences translate into measurable performance gaps.

Target
13-(Thiophen-2-yl) triazatricyclo core with π-excessive sulfur capable of chalcogen-bonding and S…π interactions
Substitute
Phenyl or furan analogs lack sulfur-mediated interactions and may not recapitulate selectivity-enabling binding poses
Mechanism
Thiophene stabilizes a flipped-out Phe67 conformation critical for FKBP51 selectivity (PDB 8CCB, 8CCG)
Mismatch
Cyclohexyl, phenyl, or furan replacements may shift binding pose and selectivity profile in structure-based applications

13-(Thiophen-2-yl) Triazatricyclo: Quantitative Differentiation Evidence


Thiophene vs. Phenyl Conformational Divergence

In the pyrido[2,3-b]pyrazine series—a scaffold closely related to the triazatricyclo[7.4.0.0,2,7]trideca core—the thiophen-2-yl substituent adopts a markedly different dihedral angle relative to the heterocyclic plane compared to its phenyl counterpart. This conformational divergence directly impacts molecular recognition in protein binding pockets [1].

Thiophene vs. Phenyl Conformational Divergence
Data to verify
Thiophene enables near-coplanar (~6°) and near-orthogonal (~87°) conformations vs. phenyl's typical 40–55° range. Cross-study comparable in pyridopyrazine series.
Conformational plasticity may support selective protein binding in constrained sub-pockets.
Class-level inference from pyrido[2,3-b]pyrazine crystal structures; direct triazatricyclo crystallography not yet reported.
Conformational analysis Crystal engineering Structure-based drug design

PARP-1 Inhibition Potency: Thiophene vs. Phenyl

In a pair of closely matched triazatricyclo[7.4.0.0²,⁶]trideca-trien-8-one PARP-1 inhibitors, the thiophene-substituted analog BDBM27702 shows a 21-fold potency difference compared to the phenyl-substituted analog BDBM27701, demonstrating that even within this tricyclic chemotype, the heteroaryl identity at the 3-position substantially modulates enzymatic inhibition [1].

PARP-1 Inhibition Potency
Head-to-head
IC₅₀ = 149 nM (thiophene, BDBM27702) vs. 7.30 nM (phenyl, BDBM27701). ~20.4-fold difference in matched triazatricyclo scaffold.
Heteroaryl identity substantially modulates enzymatic inhibition; thiophene-to-phenyl swap is not functionally equivalent.
Differing assay temperatures (2 °C vs. 23 °C) may contribute to observed potency gap; data from BindingDB.
PARP-1 inhibition Enzyme assay Triazatricyclo SAR

Physicochemical Differentiation: logP and PSA Comparison

The thiophen-2-yl substituent confers a computed logP approximately 0.5–1.0 log units higher than the furan-2-yl analog and 0.2–0.5 log units lower than the phenyl analog, while contributing a larger polar surface area than phenyl due to the sulfur atom's polarizability [1]. These differences influence membrane permeability, solubility, and protein-binding promiscuity.

logP and PSA Differentiation
Class-level
Thiophene logP ~3.29, TPSA ~30.7 Ų vs. phenyl (est. logP 3.6–3.8, TPSA ~28–30) vs. furan (est. logP 2.5–2.8, TPSA ~35–38).
Intermediate lipophilicity may support cell-based assay permeability and solubility balance.
Computed properties from ZINC20; comparator values are fragment-based estimates. No experimental logP/TPSA available.
Drug-likeness Lipinski rules In silico ADME

Thiophene as Cyclohexyl Bioisostere in FKBP51 Binding

In a systematic structure-based SAR campaign on SAFit-type FKBP51 inhibitors, thiophene-containing moieties were identified as highly efficient replacements for the cyclohexyl group, retaining strong binding affinity (Ki = 4 nM; Kd = 9.8 nM for an optimized thiophene analog) and preserving selectivity for FKBP51 over FKBP52. Cocrystal structures confirmed that the thiophene ring stabilizes a flipped-out conformation of Phe67, a selectivity-enabling mechanism not achievable with phenyl or furan replacements [1][2].

FKBP51 Binding with Thiophene Motif
Class-level
Representative thiophene SAFit analog: FKBP51 Ki = 4 nM, Kd = 9.8 nM; selectivity over FKBP52 retained. PDB 8CCB, 8CCG confirm Phe67 stabilization.
Thiophene substitution maintains sub-10 nM affinity and selectivity-enabling mechanism not replicated by phenyl or furan.
Fluorescence polarization assay with iFit-FL tracer; cocrystal resolution 1.2–1.8 Å. Phenyl/furan not directly tested in this study.
FKBP51 inhibition Bioisostere replacement Selectivity engineering

13-(Thiophen-2-yl) Triazatricyclo: Optimal Application Scenarios


FKBP51-Selective Probe Design Using Thiophene Motif

For medicinal chemistry teams developing FKBP51-selective inhibitors for chronic pain, obesity-induced diabetes, or depression, the 13-(thiophen-2-yl)-triazatricyclo scaffold provides the sulfur-mediated conformational stabilization of Phe67 documented in cocrystal structures PDB 8CCB and 8CCG [1]. This selectivity-enabling mechanism is absent in phenyl- and furan-substituted analogs, making the thiophene-substituted compound the scaffold of choice for experiments requiring FKBP51/FKBP52 discrimination.

PARP-1 SAR Expansion via Heteroaryl Modulation

In PARP-1 inhibitor optimization programs, the 149 nM IC₅₀ of the thiophene analog BDBM27702 vs. the 7.30 nM of the phenyl analog BDBM27701 demonstrates a >20-fold potency window accessible through heteroaryl substitution [1]. The 13-(thiophen-2-yl) compound can serve as a moderate-potency starting point for SAR exploration where intermediate inhibition is desired, such as in tool compound development for partial PARP-1 blockade or in radiotracer programs where excessive potency may reduce imaging contrast.

Conformational Sampling and Docking with Thiophene Scaffold

The thiophene ring's ability to adopt both coplanar (~6°) and orthogonal (~87°) orientations relative to the tricyclic core—as crystallographically observed in related pyrido[2,3-b]pyrazine systems—makes this compound uniquely suited for conformational sampling studies and induced-fit docking simulations [1]. Computational chemists evaluating binding pose diversity or scaffold hopping strategies can use the thiophene-substituted scaffold to explore conformational space inaccessible to the more rotationally restricted phenyl and furan analogs.

CNS-Penetrant Candidate Optimization with Balanced logP

With a computed logP of 3.29 and TPSA of 30.7 Ų, the 13-(thiophen-2-yl) compound occupies a favorable midpoint between the more lipophilic phenyl analog (estimated logP 3.6–3.8) and the more polar furan analog (estimated logP 2.5–2.8) [1]. This intermediate lipophilicity profile is advantageous for CNS drug discovery programs where balancing blood-brain barrier penetration with aqueous solubility is critical. Procurement teams should prioritize this analog when logP in the 3.0–3.5 range is specified for CNS multiparameter optimization (MPO) scores.

Application
Selection Property
Validation Focus
FKBP51 selectivity probe design
Sulfur-mediated Phe67 conformational stabilization
FKBP51/FKBP52 discrimination in binding assays; cocrystal structure confirmation
PARP-1 SAR expansion
Heteroaryl-modulated inhibitory potency window
Enzyme assay potency comparison vs. phenyl analog; temperature-controlled conditions review
Conformational sampling and docking studies
Coplanar-to-orthogonal conformational range
Induced-fit docking simulations; binding pose diversity assessment
CNS multiparameter optimization
Intermediate logP (~3.29) and moderate TPSA (~30.7 Ų)
Blood-brain barrier penetration and aqueous solubility balance; MPO score evaluation
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